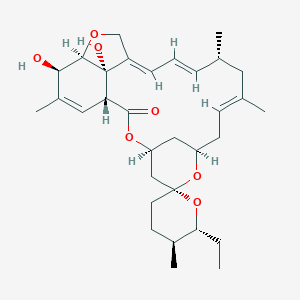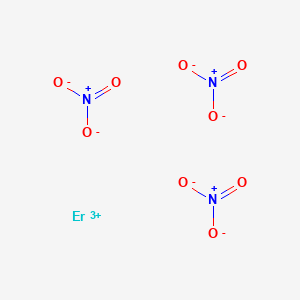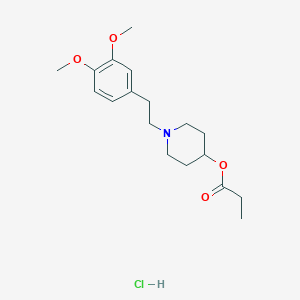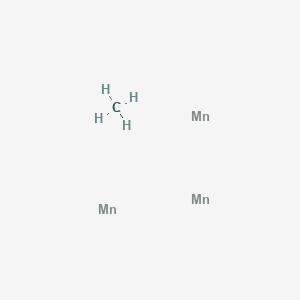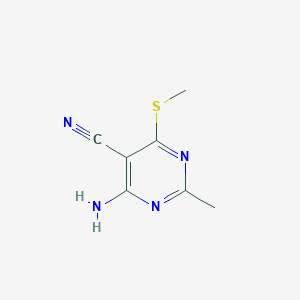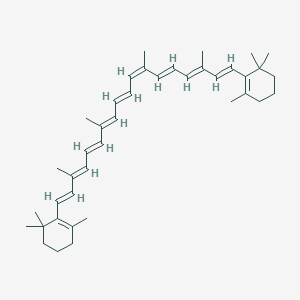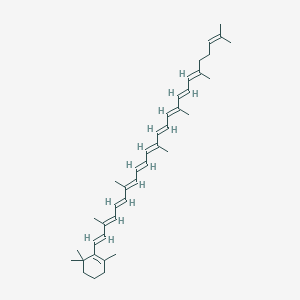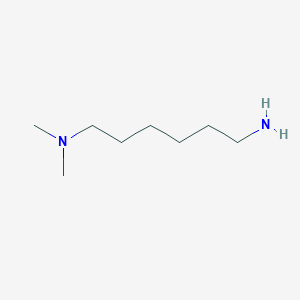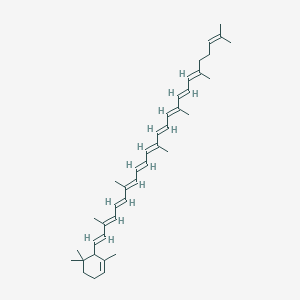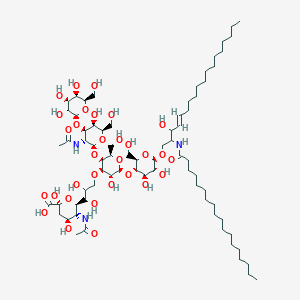
Monosialogangloside GM1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ganglioside GM1 has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of glycosphingolipids . In biology, it plays a key role in cell differentiation, neuritogenesis, neuroregeneration, signal transduction, memory, and cognition . In medicine, ganglioside GM1 is used to treat neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and stroke . It is also used in the treatment of neurodegenerative diseases and nerve injuries .
Mécanisme D'action
Target of Action
GM1 interacts with several targets in the CNS. It has been shown to activate tyrosine kinase receptors (Trk), which naturally serve as nerve growth factor receptors . GM1 also targets astrocytes, promoting glycolysis, leading to glucose uptake and lactate release . Furthermore, GM1-bound amyloid β-peptides have been found in patients’ brains exhibiting early pathological changes of Alzheimer’s disease .
Mode of Action
The mode of action of GM1 is multifaceted. It has a direct interaction with its targets, leading to various changes. For instance, GM1’s interaction with Trk receptors triggers neuronal differentiation . In astrocytes, GM1 stimulates the expression of several genes involved in the regulation of glucose metabolism . Moreover, non-micellar GM1 can modulate Aβ40 aggregation, resulting in the formation of stable, short, rod-like, and cytotoxic Aβ40 protofibrils .
Biochemical Pathways
GM1 influences several biochemical pathways. It has been shown to suppress the spinal cord injury-induced upregulation of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α, thereby inhibiting the TLR4/NF-κB pathway . Additionally, GM1 can modulate Aβ40 aggregation, which is relevant in the context of Alzheimer’s disease .
Pharmacokinetics
The pharmacokinetics of GM1 have been studied in both humans and animals. In humans, GM1 enters the bloodstream rapidly, reaches a maximal level after 48–72 h, and has an elimination half-life of 60–75 h . In rats, the clearance and volume of distribution of GM1 were estimated to be 0.0942 L/h and 3.27 L for GM1-A, and 0.0714 L/h and 2.82 L for GM1-B, respectively .
Result of Action
The action of GM1 leads to various molecular and cellular effects. It has been shown to alleviate inflammation and improve motor function after spinal cord injury . GM1 also enhances neuronal mitochondrial activity and triggers the expression of neuroprotection genes when neurons are cultured in the presence of astrocytes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GM1. For instance, the ganglioside pattern undergoes changes during aging, with an increased proportion of b-series gangliosides and a reduced content of a-series gangliosides, including GM1 . This suggests that the physiological environment and state of the organism can impact the action of GM1.
Analyse Biochimique
Biochemical Properties
Monosialoganglioside GM1 interacts with several enzymes, proteins, and other biomolecules. It has been found to impact neuronal plasticity and repair mechanisms, and the release of neurotrophins in the brain . It also acts as the site of binding for both cholera toxin and E. coli heat-labile enterotoxin .
Cellular Effects
Monosialogangloside GM1 has significant effects on various types of cells and cellular processes. It has been shown to suppress the elevated mRNA expression of iNOS and COX-2 following spinal cord injury . It also reduces the overall incidence of chemotherapy-induced peripheral neuropathy .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the TLR4/NF-κB pathway, thereby attenuating inflammation and improving motor function . It also modulates Aβ40 aggregation, resulting in the formation of stable, short, rod-like, and cytotoxic Aβ40 protofibrils .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to significantly suppress spinal cord injury-induced inflammatory activity and attenuate the activation of NF-κB and TLR4 signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to alleviate inflammation and improve motor function in rats following spinal cord injury .
Metabolic Pathways
This compound is involved in various metabolic pathways. It plays a key role in the regulation of complement activation on mammalian trophoblast, erythrocyte, and endothelial cell surfaces .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is one of the main glycosphingolipids in the plasma membrane of the vertebrate central nervous system, playing a key role in various functions of the CNS .
Subcellular Localization
This compound is primarily localized in the neuronal plasma membrane. Its uneven distribution at the neuron surface and its enrichment in specialized subdomains of the plasma membrane reflect its multifaceted roles in neuronal physiology and pathology .
Méthodes De Préparation
Ganglioside GM1 can be prepared through several methods. One common method involves the extraction of gangliosides from tissues, followed by fractionation and purification using chromatography techniques . Another method involves supercritical CO2 extraction and immobilized sialidase, which allows for the isolation, conversion, and purification of ganglioside GM1 from pig brain . This method has the potential to be applied in industrial production due to its high yield and efficiency .
Analyse Des Réactions Chimiques
Ganglioside GM1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, acetyl chloride, and tert-butyldimethylsilyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the addition of a sialic acid residue at position 3 of the outer galactose of the ganglioside GM1 oligosaccharide can prevent interaction with certain receptors .
Comparaison Avec Des Composés Similaires
Similar compounds include gangliosides GD1a, GD1b, GT1b, and GQ1b . These compounds share similar structures but differ in the number and position of sialic acid residues. Ganglioside GM1 is unique in its ability to interact with specific receptors and modulate neuronal functions . Other gangliosides, such as GD1a and GD1b, also play important roles in the central nervous system but have different functional properties .
Propriétés
Numéro CAS |
37758-47-7 |
|---|---|
Formule moléculaire |
C73H131N3O31 |
Poids moléculaire |
1546.8 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1 |
Clé InChI |
QPJBWNIQKHGLAU-IQZHVAEDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OCC(C(C5C(C(CC(O5)(C(=O)O)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Apparence |
Unit:50 mgPurity:98+%Physical solid |
Synonymes |
GM1; Monosialoganglioside GM1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


